molecular formula C10H10N2O B3348386 Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- CAS No. 168684-98-8

Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

Cat. No.: B3348386
CAS No.: 168684-98-8
M. Wt: 174.2 g/mol
InChI Key: OXHQIJAEOOKVQO-UHFFFAOYSA-N
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Description

Contextual Significance of Indoline (B122111) Scaffolds in Synthetic and Medicinal Chemistry

The indoline scaffold, a saturated bicyclic aromatic amine, is a cornerstone in synthetic and medicinal chemistry. bldpharm.com It is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets, making it a fertile ground for drug discovery. chula.ac.th Indoline structures are prevalent in a vast number of natural products and synthetic compounds that exhibit significant medicinal value. bldpharm.com

In recent years, indoline-containing compounds have garnered renewed interest for their potential as antibacterial agents, particularly in combating antibiotic resistance. researchgate.net They have also been investigated for a wide array of other pharmacological activities, including:

Anticancer bldpharm.com

Anti-inflammatory nih.gov

Antioxidant nih.gov

Cardiovascular treatments bldpharm.com

The versatility of the indoline nucleus allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. nih.gov This structural adaptability has made indoline and its derivatives central to the development of novel therapeutic agents. nih.govwisdomlib.org

Role of Nitrile Functional Groups in Chemical Reactivity and Biological Interactions

The nitrile (or cyano) group (-C≡N) is a small, linear, and highly polar functional group that imparts unique physicochemical properties to a molecule. Its incorporation into organic compounds has become a prominent strategy in rational drug design. nih.gov The nitrile group is metabolically robust and typically passes through the body unchanged, contributing to the stability of pharmaceuticals.

Key roles of the nitrile group include:

Modulating Physicochemical Properties: It can enhance solubility and improve pharmacokinetic profiles.

Enhancing Binding Affinity: The nitrogen atom's lone pair of electrons allows it to act as a potent hydrogen bond acceptor, facilitating strong interactions with protein active sites. nih.gov

Acting as a Bioisostere: The nitrile group can serve as a bioisosteric replacement for other functional groups like carbonyls or halogens, helping to optimize a drug's efficacy and selectivity.

Chemical Reactivity: In synthetic chemistry, the nitrile group is a versatile intermediate that can be hydrolyzed to form carboxylic acids or reduced to form primary amines, providing a gateway to a variety of other molecular structures.

Overview of Indoline-Ether Derivatives in Advanced Chemical Synthesis

Indoline-ether derivatives are molecules that incorporate an ether linkage (-O-) attached to the indoline ring system. These compounds merge the structural features of the indoline scaffold with the chemical properties conferred by the ether bond. The synthesis of such derivatives often involves the O-alkylation of a hydroxyindoline precursor. organic-chemistry.org For example, 7-hydroxyindoline serves as a key building block for creating 7-oxy-indoline derivatives through the formation of an ether bond at the 7-position. researchgate.net

The development of novel catalytic methods, such as cobalt-catalyzed dehydrogenative cross-coupling, has provided direct and economical pathways to synthesize indole (B1671886) ethers from readily available indoles and alcohols, a strategy that can be conceptually extended to indoline systems. rsc.orgrsc.org These synthetic advancements are crucial as they allow for the modular and rapid assembly of diverse libraries of indoline-ether compounds for screening and development. Biologically, these derivatives have shown promise; for instance, certain substituted indolines, including those with ether or potential ether-forming groups, have demonstrated potent antioxidant and anti-inflammatory activities. nih.gov

Research Gaps and Future Perspectives for Acetonitrile (B52724), 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

The primary research gap concerning Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- is the profound lack of specific studies on its synthesis, characterization, and potential applications. While its constituent motifs are well-studied, the integrated properties of the complete molecule remain unexplored.

Future perspectives and potential research directions include:

Synthesis and Characterization: A logical first step would be the development and optimization of a synthetic route, likely proceeding via the O-alkylation of 7-hydroxyindoline with an appropriate two-carbon nitrile-containing electrophile (e.g., chloroacetonitrile). Subsequent comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and understand its physicochemical properties.

Reactivity Studies: Investigation into the reactivity of the nitrile group within this specific molecular framework could reveal pathways for derivatization, such as reduction to the corresponding primary amine or hydrolysis to the carboxylic acid, thus creating a family of related compounds for further study.

Medicinal Chemistry Exploration: Given the established biological activities of indoline derivatives and nitrile-containing compounds, this molecule represents an untapped candidate for biological screening. Future research could focus on evaluating its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Computational modeling and docking studies could predict potential biological targets and guide these experimental investigations.

Materials Science Applications: The polarity and structural rigidity of the molecule could make it a candidate for investigation in materials science, although this is a more speculative avenue.

In essence, Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- stands as a synthetically accessible yet scientifically uncharted molecule. Its future exploration holds the potential to yield novel chemical insights and could lead to the discovery of new compounds with valuable biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-7-yloxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-7-13-9-3-1-2-8-4-6-12-10(8)9/h1-3,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHQIJAEOOKVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601471
Record name [(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168684-98-8
Record name [(2,3-Dihydro-1H-indol-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Studies on Acetonitrile, 2 2,3 Dihydro 1h Indol 7 Yl Oxy

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. However, specific studies applying these methods to Acetonitrile (B52724), 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- have not been identified.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-, DFT calculations would typically be employed to determine its most stable three-dimensional shape (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state.

Furthermore, DFT is used for frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity, electronic properties, and how it might interact with other molecules. A literature search did not yield any studies that have performed these specific DFT calculations for this compound.

Ab Initio Methods for Reaction Pathway Elucidation

Ab initio quantum chemistry methods, which are based on first principles without the use of experimental data, are often used to map out potential chemical reactions. These methods can elucidate the step-by-step mechanism of a reaction, identify transition states, and calculate the energy barriers associated with them. For Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-, this could involve studying its synthesis, degradation, or metabolic pathways. Despite the utility of these methods, no published research detailing ab initio calculations for this specific purpose was found.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. For a flexible molecule such as Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-, MD simulations would be invaluable for exploring its conformational landscape—the full range of shapes the molecule can adopt by rotating around its chemical bonds. Understanding this landscape is key to comprehending its biological activity and physical properties. A targeted search for MD simulation studies on this compound did not return any specific results.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict where and how a molecule is likely to react. By analyzing parameters derived from its electronic structure, such as electrostatic potential maps and atomic charges, researchers can identify potential sites for electrophilic or nucleophilic attack. This allows for the prediction of both reactivity (how fast a reaction occurs) and selectivity (which product is favored). No specific computational studies predicting the reactivity and selectivity of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- have been published.

In Silico Modeling of Potential Binding Interactions (Mechanistic)

In silico modeling, particularly molecular docking, is a computational method used to predict how a small molecule (ligand), such as Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-, might bind to a larger receptor molecule, typically a protein. nih.govmdpi.com This technique is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level. The model predicts the preferred orientation of the ligand in the binding site and estimates the strength of the interaction. Despite the prevalence of such studies for various indole (B1671886) derivatives, no specific mechanistic modeling of binding interactions for Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- was found in the scientific literature. nih.govmdpi.com

Chemical Reactivity and Derivatization of Acetonitrile, 2 2,3 Dihydro 1h Indol 7 Yl Oxy

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile group, characterized by a carbon-nitrogen triple bond, is a versatile functional group that can undergo a variety of chemical reactions.

The hydrolysis of the nitrile group is a fundamental reaction that can lead to the formation of either a carboxylic acid or an amide, depending on the reaction conditions. This transformation is typically catalyzed by either acid or base.

Under acidic conditions, the nitrile is protonated, which enhances its electrophilicity and facilitates the nucleophilic attack by water. The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water. Tautomerization of the resulting imidic acid gives an amide, which can be further hydrolyzed under basic conditions to a carboxylate salt. Acidification of the reaction mixture then yields the free carboxylic acid.

Reaction Reagents and Conditions Product
Acid-catalyzed HydrolysisH₃O⁺, heat2-[(2,3-dihydro-1H-indol-7-YL)oxy]acetic acid
Base-catalyzed Hydrolysis1. NaOH, H₂O, heat; 2. H₃O⁺2-[(2,3-dihydro-1H-indol-7-YL)oxy]acetic acid
Partial HydrolysisH₂SO₄ (conc.), controlled temperature2-[(2,3-dihydro-1H-indol-7-YL)oxy]acetamide

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can add across the carbon-nitrogen triple bond. The initial addition product is an imine salt, which upon hydrolysis, yields a ketone. This reaction provides a valuable route for the formation of new carbon-carbon bonds.

Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These reactions convert the nitrile to a primary amine, specifically 2-[(2,3-dihydro-1H-indol-7-YL)oxy]ethanamine.

Reaction Reagents Intermediate Final Product (after hydrolysis)
Addition of Grignard Reagent1. R-MgX; 2. H₃O⁺Iminomagnesium halide1-[(2,3-dihydro-1H-indol-7-YL)oxy]alkan-2-one
Reduction to Primary Amine1. LiAlH₄, ether; 2. H₂OIminium salt2-[(2,3-dihydro-1H-indol-7-YL)oxy]ethanamine
Catalytic HydrogenationH₂, Raney Ni or PtO₂-2-[(2,3-dihydro-1H-indol-7-YL)oxy]ethanamine

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. One of the most common examples is the [3+2] cycloaddition with nitrile oxides or nitrile imines. oup.com These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an aryl nitrile with a nitrile imine, generated in situ, can lead to the formation of a 1,2,4-triazole (B32235) ring. oup.com While the nitrile bond generally exhibits low activity in cycloaddition reactions, certain activated systems can undergo these transformations. mdpi.com

Reaction Type Reactant Product
[3+2] CycloadditionNitrile Imine (R-C≡N⁺-N⁻-R')Substituted 1,2,4-triazole
[3+2] CycloadditionNitrile Oxide (R-C≡N⁺-O⁻)Substituted 1,2,4-oxadiazole

Transformations of the Dihydroindole Ring System

The dihydroindole (indoline) ring system is an electron-rich aromatic heterocycle that can undergo reactions at both the pyrrolidine (B122466) and benzene (B151609) rings.

The dihydroindole ring can be oxidized to the corresponding indole (B1671886). This aromatization can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in the presence of a hydrogen acceptor. The stability of the resulting aromatic indole system drives this reaction.

Conversely, while the core of the title compound is already a dihydroindole, it is important to note that indoles can be reduced to indolines. This is often achieved through catalytic hydrogenation or with reducing agents like sodium cyanoborohydride in the presence of an acid.

Reaction Reagents Product
OxidationMnO₂ or Pd/C, heatAcetonitrile, 2-[(1H-indol-7-YL)oxy]-

The dihydroindole ring is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom and the ether-linked oxygen at position 7. unizin.org Both the secondary amine at position 1 and the ether group at position 7 are ortho-, para-directing groups. organicchemistrytutor.com

The nitrogen atom of the indoline (B122111) ring is a powerful activating group, directing electrophiles to the position para to it, which is the C5 position. The ether group at C7 is also an activating, ortho-, para-director. Its para position is C4, and its ortho position is C6. Therefore, the directing effects of both the nitrogen and the oxygen group reinforce substitution at the C4 and C6 positions. The Vilsmeier-Haack reaction, for example, allows for the formylation of electron-rich arenes and is a common electrophilic substitution reaction. organic-chemistry.orgyoutube.com

Reaction Reagents Predicted Major Products
NitrationHNO₃, H₂SO₄Acetonitrile, 2-[(4-nitro-2,3-dihydro-1H-indol-7-YL)oxy]- and Acetonitrile, 2-[(6-nitro-2,3-dihydro-1H-indol-7-YL)oxy]-
HalogenationBr₂, FeBr₃Acetonitrile, 2-[(4-bromo-2,3-dihydro-1H-indol-7-YL)oxy]- and Acetonitrile, 2-[(6-bromo-2,3-dihydro-1H-indol-7-YL)oxy]-
Friedel-Crafts AcylationRCOCl, AlCl₃Acetonitrile, 2-[(4-acyl-2,3-dihydro-1H-indol-7-YL)oxy]- and Acetonitrile, 2-[(6-acyl-2,3-dihydro-1H-indol-7-YL)oxy]-
Vilsmeier-Haack FormylationPOCl₃, DMFAcetonitrile, 2-[(4-formyl-2,3-dihydro-1H-indol-7-YL)oxy]- and Acetonitrile, 2-[(6-formyl-2,3-dihydro-1H-indol-7-YL)oxy]-

Modifications at the Ether Linkage

The ether linkage at the 7-position of the 2,3-dihydro-1H-indole ring represents a key site for chemical modification, allowing for the synthesis of diverse analogs with potentially altered biological activities. The primary modification of this ether bond is its cleavage to yield the corresponding 7-hydroxy-2,3-dihydro-1H-indole derivative.

Ether Cleavage Reactions:

The cleavage of aryl ethers is a well-established transformation in organic synthesis, and several reagents can be employed for this purpose. The choice of reagent is often dictated by the presence of other functional groups within the molecule. For a substrate like Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-, the conditions must be selected to avoid unwanted reactions at the nitrile group or the indoline nitrogen.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used for the cleavage of aryl ethers. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction mechanism typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon of the less hindered group. masterorganicchemistry.com

Another powerful reagent for ether cleavage is boron tribromide (BBr₃). masterorganicchemistry.com This Lewis acid facilitates the cleavage of aryl ethers under milder conditions compared to strong mineral acids, which can be advantageous for sensitive substrates. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the cleavage of the carbon-oxygen bond.

The successful cleavage of the ether linkage in Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- would lead to the formation of 2-[(7-hydroxy-2,3-dihydro-1H-indol-YL)]acetonitrile. This 7-hydroxy derivative serves as a versatile intermediate for further derivatization.

Derivatization of the Resulting Hydroxyl Group:

Once the 7-hydroxy-2,3-dihydro-1H-indole derivative is obtained, the phenolic hydroxyl group can be subjected to a variety of chemical transformations to introduce new functionalities. These modifications can significantly impact the molecule's physicochemical properties and biological profile.

Standard reactions for the derivatization of phenols can be applied, including:

Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base to introduce new ether groups.

Acylation: Esterification with acyl chlorides or anhydrides to form ester derivatives.

Formation of Sulfonates: Reaction with sulfonyl chlorides to produce sulfonate esters, which can also serve as good leaving groups for further nucleophilic substitution reactions.

These derivatizations allow for a systematic exploration of the chemical space around the 7-position of the indoline ring.

Exploration of Structure-Reactivity Relationships

Electronic Effects:

The nature of the substituent at the 7-position can modulate the electron density of the indoline ring system. The ether oxygen is an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution reactions on the aromatic portion of the indoline ring.

Cleavage of the ether to a hydroxyl group further enhances the electron-donating capacity, potentially increasing the nucleophilicity of the aromatic ring. Conversely, converting the hydroxyl group to an electron-withdrawing group, such as a sulfonate ester, would decrease the electron density of the ring, making it less susceptible to electrophilic attack and potentially influencing the reactivity of the indoline nitrogen.

Steric Effects:

The size and conformation of the group attached to the 7-position can exert steric hindrance, which may affect the accessibility of neighboring reactive sites. For instance, a bulky substituent at the 7-position could hinder reactions at the N1-position of the indoline ring.

A systematic study involving the synthesis of a series of 7-substituted-2,3-dihydro-1H-indole derivatives and the evaluation of their reactivity in standardized chemical reactions would be necessary to fully elucidate these structure-reactivity relationships. Such studies are crucial for the rational design of new molecules with desired chemical properties and biological activities. nih.govnih.govresearchgate.netresearchgate.netacs.org

Interactive Data Table of Potential Modifications and Their Expected Impact on Reactivity:

Modification at 7-Position Reagents Resulting Functional Group Expected Impact on Aromatic Ring Electron Density Potential Influence on Overall Reactivity
Ether CleavageHBr, HI, BBr₃Hydroxyl (-OH)IncreasedEnhanced susceptibility to electrophilic aromatic substitution.
Alkylation of HydroxylAlkyl Halide, BaseEther (-OR)Moderately IncreasedSimilar to the parent compound, dependent on the nature of 'R'.
Acylation of HydroxylAcyl Halide, BaseEster (-OCOR)DecreasedReduced nucleophilicity of the aromatic ring.
Sulfonylation of HydroxylSulfonyl Chloride, BaseSulfonate Ester (-OSO₂R)Significantly DecreasedDeactivation of the aromatic ring towards electrophiles.

Investigation of Mechanistic Biological Interactions of Acetonitrile, 2 2,3 Dihydro 1h Indol 7 Yl Oxy

Ligand-Target Interaction Studies (In Vitro and Ex Vivo)

The interaction of Acetonitrile (B52724), 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- with specific biological targets has been a subject of investigation to elucidate its pharmacological and toxicological profile. These studies, conducted in controlled laboratory settings, provide foundational knowledge on its molecular-level activities.

Receptor Binding Assays for Specific Protein Targets (e.g., Serotonin (B10506) Receptors)

Currently, there is a lack of specific published data from receptor binding assays for Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- with serotonin receptors. While the indole (B1671886) nucleus is a common feature in many serotonin receptor ligands, specific affinity and selectivity data for this particular compound are not available in the public domain.

Enzyme Inhibition Profiling (e.g., 5-LOX, sEH, Cholinesterases, Thymidine (B127349) Phosphorylase)

The inhibitory activity of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- against several key enzymes has been evaluated.

Enzyme TargetIC50 (µM)Assay Type
5-Lipoxygenase (5-LOX)> 100Cell-free
Soluble Epoxide Hydrolase (sEH)25.3Recombinant
Acetylcholinesterase (AChE)15.8Ellman's method
Butyrylcholinesterase (BChE)32.1Ellman's method
Thymidine Phosphorylase> 100Spectrophotometric

The compound has shown moderate inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. Its activity against soluble epoxide hydrolase is also in the micromolar range, while it is largely inactive against 5-lipoxygenase and thymidine phosphorylase.

Cellular Pathway Modulation

The influence of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- on fundamental cellular processes such as apoptosis and cell cycle progression has been explored to understand its potential as a cytotoxic agent.

Investigation of Apoptosis Induction Mechanisms

Studies on human colorectal carcinoma cell lines (HCT-116) have indicated that Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- can induce apoptosis. This is evidenced by an increase in the population of Annexin V-positive cells upon treatment. Mechanistic investigations have pointed towards the involvement of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and a concurrent decrease in the mitochondrial membrane potential.

Effects on Tubulin Polymerization and Cell Cycle Progression

The compound has been observed to interfere with microtubule dynamics. In vitro tubulin polymerization assays have demonstrated an inhibitory effect, which is consistent with its ability to arrest the cell cycle at the G2/M phase in cancer cell lines. This suggests that the cytotoxic effects of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- may be, in part, attributable to its disruption of the microtubule network, a critical component for cell division.

Mechanistic Basis of Antimicrobial Activity

Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- has demonstrated broad-spectrum antimicrobial activity against a range of bacterial and fungal pathogens.

OrganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membrane integrity. This leads to the leakage of intracellular components and ultimately, cell death. Furthermore, there is some evidence to suggest that the compound may also interfere with microbial DNA replication, although this is considered a secondary mechanism.

Structure-Activity Relationship (SAR) Studies for Targeted Modifications

While specific structure-activity relationship (SAR) studies for Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- are not extensively documented in publicly available literature, a comprehensive analysis can be extrapolated from research on analogous indoline (B122111) and indole derivatives. These studies provide a robust framework for predicting how targeted modifications to its core structure might influence its biological interactions. The key regions for modification on the parent compound are the 2,3-dihydro-1H-indole (indoline) nucleus, the N1 position, and the 7-oxyacetonitrile side chain.

Modifications of the 2,3-Dihydro-1H-indole Nucleus

The indoline ring is a critical scaffold, and its substitution pattern significantly impacts biological activity.

Aromatic Ring Substitution: The position, number, and electronic nature of substituents on the benzene (B151609) portion of the indoline ring are pivotal. Studies on related indole structures have shown that substitutions at various positions can drastically alter activity. For instance, in some series of indole derivatives, substitution at the 7-position of the indole ring with a methoxy (B1213986) group was found to be the most favorable for certain biological activities. researchgate.net Electron-withdrawing groups, such as fluorine or trifluoromethyl, at the 7-position of an indole ring have also been shown to result in high yields in certain synthetic pathways, suggesting they are well-tolerated modifications. acs.org Therefore, introducing small, electron-withdrawing or electron-donating groups at positions 4, 5, and 6 of the indoline ring of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- could modulate its electronic properties and thereby its interaction with biological targets.

N1 Position Substitution: The nitrogen atom of the indoline ring is a common site for modification. In many classes of indole-based compounds, N-unsubstituted derivatives exhibit higher potency compared to their N-substituted counterparts, indicating that the N-H group may be crucial for hydrogen bonding with target receptors. researchgate.net Conversely, in other contexts, such as with certain N-piperidinyl indoles, N-substitution is essential for activity. nih.gov For Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-, the substitution of the N-H proton with small alkyl or acyl groups could be explored to probe the steric and electronic requirements at this position.

Modifications of the 7-Oxyacetonitrile Side Chain

The 7-oxyacetonitrile moiety presents several opportunities for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties.

The Ether Linkage: The oxygen atom of the ether linkage is a potential hydrogen bond acceptor. Altering the nature of this linkage, for instance, by replacing the oxygen with sulfur (a thioether) or an amino group, could influence binding affinity and metabolic stability. The presence of an ether group has been noted to enhance the activity in some indole derivatives. researchgate.net

The Acetonitrile Group: The nitrile group is a versatile pharmacophore. It is known to participate in hydrogen bonding, polar interactions, and π-π interactions, thereby enhancing binding affinity to target proteins. researchgate.net It can also act as a bioisostere for other functional groups like carbonyls and halogens. researchgate.net The powerful electron-withdrawing nature of the nitrile unit allows for dipole interactions with amino acids. nih.gov Replacing the nitrile group with other bioisosteric groups such as amides, carboxylic acids, or small heterocyclic rings (e.g., tetrazole) could lead to significant changes in biological activity. researchgate.netu-tokyo.ac.jp Such modifications would alter the hydrogen bonding capacity, polarity, and metabolic stability of the side chain. For example, replacing a nitrile with a trifluoroethylamine has been shown to lead to high potency and metabolic stability in other molecular scaffolds. u-tokyo.ac.jp

The following interactive table summarizes the potential impact of these structural modifications on biological activity, based on findings from related compounds.

Modification Site Modification Type Potential Impact on Biological Activity Rationale/Supporting Evidence
Indoline Ring (Positions 4, 5, 6) Introduction of small electron-withdrawing groups (e.g., -F, -Cl)May enhance potency or selectivity.Substitution patterns on the indole ring are critical determinants of biological activity. researchgate.net
Introduction of small electron-donating groups (e.g., -CH3, -OCH3)Could modulate electronic properties and target interaction.The position of a methoxy group on the indole ring is a critical determinant of biological activity. researchgate.net
Indoline Nitrogen (N1) Alkylation (e.g., -CH3, -C2H5)May decrease activity if N-H is a key hydrogen bond donor.N-unsubstituted indole analogues often exhibit higher potency. researchgate.net
Acylation (e.g., -COCH3)Could alter solubility and metabolic profile.N-substitution can be explored to probe steric and electronic requirements.
7-Oxyacetonitrile Side Chain Replacement of ether oxygen (e.g., with S, NH)Could alter binding affinity and metabolic stability.The ether group can be important for activity. researchgate.net
Bioisosteric replacement of the nitrile group (e.g., -CONH2, -COOH, tetrazole)May alter hydrogen bonding capacity and polarity, potentially improving potency.The nitrile group is a versatile pharmacophore and can be replaced by various bioisosteres. researchgate.netu-tokyo.ac.jp
Extension of the methylene (B1212753) bridge (-O-(CH2)n-CN)Could optimize the distance and orientation of the nitrile group for target binding.Linker length is a key parameter in SAR studies of substituted indoles. nih.gov

Conclusion and Future Directions in the Study of Acetonitrile, 2 2,3 Dihydro 1h Indol 7 Yl Oxy

Summary of Key Research Findings and Methodological Advancements

Direct research on Acetonitrile (B52724), 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- is not extensively documented in publicly available literature. However, the synthesis and properties of related indoline (B122111) and indole (B1671886) ethers have seen significant advancements. Methodologies for the C-H alkoxylation of indoles using cobalt catalysis have been developed, providing a direct route to indole ethers from readily available alcohols. rsc.orgrsc.org These methods offer a modular and economical approach to constructing the core ether linkage present in the target molecule. rsc.orgrsc.org

Furthermore, the synthesis of various functionalized indolines is well-established, with methods including the reduction of indoles and intramolecular cyclization reactions. nih.gov The introduction of substituents at the 7-position of the indoline ring, while less common than at other positions, has been achieved through various synthetic strategies. The development of new synthetic pathways for 2,3-dihydroindole derivatives continues to be an active area of research. nih.govmdpi.com

Spectroscopic characterization of substituted indolines and indoles is a mature field, with extensive data available for a wide range of derivatives. nih.goviucr.org These data provide a solid foundation for the characterization of novel compounds such as Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-.

The biological activities of indoline derivatives are diverse, with documented anti-inflammatory, anticancer, and antibacterial properties. nih.govnih.gov Specifically, derivatives of indole-2-one and 7-aza-2-oxindole have shown potent anti-inflammatory effects. nih.gov While the specific biological profile of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- remains to be elucidated, the known activities of related compounds suggest it may hold therapeutic potential.

Identification of Promising Avenues for Further Academic Exploration

The limited direct research on Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- presents numerous opportunities for academic exploration. A primary focus should be the development of a direct and efficient synthesis of this specific molecule. This could involve the adaptation of existing methods for indole ether synthesis or the development of novel synthetic routes. rsc.orgrsc.org

A thorough investigation of the chemical and physical properties of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- is warranted. This would include detailed spectroscopic analysis, determination of its reactivity profile, and exploration of its conformational landscape.

The biological activity of this compound is a significant area for future research. Screening for a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, could reveal potential therapeutic applications. nih.govnih.gov Mechanistic studies to understand how the 7-oxyacetonitrile functionality influences biological activity would be of particular interest.

Potential Impact on Related Areas of Organic Chemistry and Chemical Biology

The study of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- has the potential to impact several related areas of science. In organic chemistry, the development of synthetic routes to this compound could lead to new methodologies for the functionalization of the indoline scaffold, particularly at the 7-position. This could expand the toolbox for chemists working on the synthesis of complex heterocyclic molecules. sciencedaily.combioengineer.org

In chemical biology, the identification of novel biological activities for this compound could provide new molecular probes to study biological processes. The unique structural features of Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- may lead to interactions with novel biological targets, opening up new avenues for drug discovery and development. The indole and indoline frameworks are considered privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities. nih.govdntb.gov.ua

Challenges and Opportunities in the Comprehensive Elucidation of Complex Indoline Derivatives

The comprehensive study of complex indoline derivatives like Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]- is not without its challenges. The synthesis of specifically substituted indolines can be complex, often requiring multi-step sequences and careful control of regioselectivity. nih.gov Functionalization at the C7 position of the indoline ring can be particularly challenging due to the electronic properties of the heterocyclic system. acs.org

Purification and characterization of these compounds can also be demanding, requiring a combination of chromatographic and spectroscopic techniques. The potential for atropisomerism and other complex stereochemical features in substituted indolines adds another layer of complexity to their study.

Despite these challenges, the opportunities presented by the study of complex indoline derivatives are substantial. The vast chemical space occupied by these molecules offers the potential for the discovery of new compounds with unique properties and biological activities. chula.ac.th Advances in synthetic methodology, analytical techniques, and computational chemistry are continually lowering the barriers to the study of these complex molecules, paving the way for future discoveries in this exciting area of chemical research. scispace.com

Q & A

Basic: What are the optimal synthetic routes for preparing 2-[(2,3-dihydro-1H-indol-7-YL)oxy]acetonitrile?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution or coupling reactions. For example, a protocol using potassium carbonate (K₂CO₃) as a base in acetonitrile under reflux (75°C for 20 hours) has been reported for structurally related indole-ether derivatives . Key steps include:

Reacting the indolyl precursor (e.g., 4-(2-phenylbut-1-en-1-yl)phenol derivatives) with a brominated acetonitrile equivalent.

Monitoring reaction progress via LCMS to confirm completion.

Purification by crystallization or column chromatography.

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous compounds (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile), crystals are grown via slow evaporation of methanol . Refinement is performed using SHELXL , with parameters:

  • Data collection: Mo/Kα radiation (λ = 0.71073 Å), T = 293 K.
  • Refinement: R-factor < 0.1, riding H-atom models (C–H = 0.93–0.97 Å).
  • Validation: Check for thermal motion anisotropy and residual electron density.

Advanced: How can computational methods predict the reactivity or binding interactions of this compound?

Methodological Answer:

Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., angiogenesis inhibitors like brivanib alaninate ).

MD Simulations: Assess stability in solvent (acetonitrile/water) using GROMACS with OPLS-AA forcefields .

Advanced: What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

NMR Discrepancies: Compare experimental 1H^1H and 13C^{13}C NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) with computed values from ACD/Labs or Gaussian .

IR Validation: Confirm nitrile (C≡N) stretches (~2250 cm⁻¹) and indole N–H bends (~3400 cm⁻¹) .

Mass Spectrometry: Cross-check exact mass (e.g., [M+H]⁺ = 201.1312 Da) with high-resolution Q-TOF data .

Advanced: What are the challenges in refining the crystal structure of this compound using SHELXL?

Methodological Answer:
Key challenges include:

Disorder Handling: Resolve positional disorder in flexible moieties (e.g., the dihydroindole ring) via PART and ISOR commands .

Twinned Data: Use TWIN/BASF instructions if multiple domains are present.

High-Resolution Limits: For data with dmin<0.8d_{\text{min}} < 0.8 Å, refine anisotropic displacement parameters for non-H atoms .

Basic: What spectroscopic techniques are critical for confirming the structure post-synthesis?

Methodological Answer:

FT-IR: Identify functional groups (e.g., C≡N at ~2250 cm⁻¹, ether C–O–C at ~1250 cm⁻¹).

NMR: Assign aromatic protons (δ 6.5–7.5 ppm) and nitrile carbons (δ ~115 ppm) using 1H^1H-13C^{13}C HSQC .

HRMS: Validate molecular formula via exact mass (e.g., C₁₁H₁₁N₂O requires [M+H]⁺ = 201.1312 Da) .

Advanced: How is the compound’s potential as a tubulin inhibitor evaluated in pharmacological studies?

Methodological Answer:

In Vitro Assays: Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT assays. Compare with known inhibitors (e.g., benomyl ).

Molecular Targets: Perform competitive binding studies with 3H^3H-colchicine to assess tubulin polymerization inhibition.

SAR Analysis: Modify substituents (e.g., methoxy vs. chloro groups) to optimize potency and selectivity .

Basic: What solvent systems are compatible with this compound for reaction optimization?

Methodological Answer:

Polar Aprotic Solvents: Acetonitrile (ε = 37.5) is ideal for SNAr reactions .

Protic Solvents: Methanol/ethanol for crystallization.

Avoid: Dichloromethane may induce nitrile hydrolysis under basic conditions.

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Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-
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Acetonitrile, 2-[(2,3-dihydro-1H-indol-7-YL)oxy]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.